molecular formula C15H17NO4 B1629765 1-{[(2,2-Dimethylpropanoyl)oxy]methyl}-1H-indole-3-carboxylic acid CAS No. 739365-21-0

1-{[(2,2-Dimethylpropanoyl)oxy]methyl}-1H-indole-3-carboxylic acid

Cat. No. B1629765
CAS RN: 739365-21-0
M. Wt: 275.3 g/mol
InChI Key: CVICYIYOWFQLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(2,2-Dimethylpropanoyl)oxy]methyl}-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{[(2,2-Dimethylpropanoyl)oxy]methyl}-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[(2,2-Dimethylpropanoyl)oxy]methyl}-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

739365-21-0

Product Name

1-{[(2,2-Dimethylpropanoyl)oxy]methyl}-1H-indole-3-carboxylic acid

Molecular Formula

C15H17NO4

Molecular Weight

275.3 g/mol

IUPAC Name

1-(2,2-dimethylpropanoyloxymethyl)indole-3-carboxylic acid

InChI

InChI=1S/C15H17NO4/c1-15(2,3)14(19)20-9-16-8-11(13(17)18)10-6-4-5-7-12(10)16/h4-8H,9H2,1-3H3,(H,17,18)

InChI Key

CVICYIYOWFQLFL-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OCN1C=C(C2=CC=CC=C21)C(=O)O

Canonical SMILES

CC(C)(C)C(=O)OCN1C=C(C2=CC=CC=C21)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (218 mg) was added to a solution of 1H-indole-3-carboxylic acid (400 mg) in N,N-dimethylformamide (4 ml) with ice cooling, and the mixture was stirred for 30 minutes. Chloromethyl2,2-dimethylpropionate (373 mg) was added thereto, and the mixture was warmed to room temperature and stirred for 2 hours. Water was added thereto, and the aqueous phase was washed with ether. The aqueous phase was acidified by 2 N hydrochloric acid and extracted with ether. The organic phase was washed with a saturated saline solution and dried over sodium sulfate anhydrous. The product was concentrated under reduced pressure to give the title compound (540 mg, Y.:79%) as orange crystals.
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
373 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
79%

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